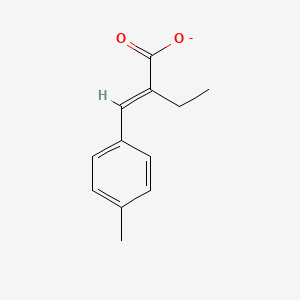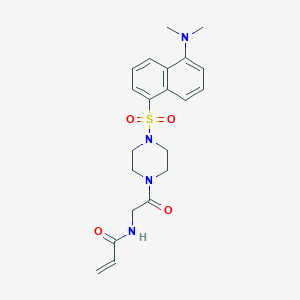
TG2-IN-3h
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG2-IN-3h is a highly selective, potent, cell-permeable, and fluorescent irreversible inhibitor of tissue transglutaminase (TG2). Tissue transglutaminase is a multifunctional enzyme involved in various physiological processes, including protein cross-linking, GTP hydrolysis, and signal transduction. TG2 is implicated in several pathological conditions, such as cancer, celiac disease, and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TG2-IN-3h involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
TG2-IN-3h primarily undergoes reactions typical of inhibitors, such as binding to the active site of TG2 and forming a covalent bond, leading to irreversible inhibition. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions, such as physiological pH and temperature. Common reagents include buffers and solvents that maintain the stability and activity of the compound .
Major Products Formed
The primary product formed from the reaction of this compound with TG2 is the covalently modified enzyme-inhibitor complex, which results in the irreversible inhibition of TG2 activity .
Wissenschaftliche Forschungsanwendungen
TG2-IN-3h has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Biology: Employed in cellular and molecular biology research to investigate the role of TG2 in various physiological and pathological processes, such as apoptosis, angiogenesis, and wound healing
Medicine: Explored as a potential therapeutic agent for diseases involving TG2 dysregulation, including cancer, celiac disease, and neurodegenerative disorders
Wirkmechanismus
TG2-IN-3h exerts its effects by irreversibly binding to the active site of TG2, forming a covalent bond with the enzyme. This binding inhibits the enzymatic activity of TG2, preventing it from catalyzing the transamidation reaction. The inhibition of TG2 activity disrupts various cellular processes, including protein cross-linking and signal transduction, leading to the modulation of physiological and pathological pathways .
Vergleich Mit ähnlichen Verbindungen
TG2-IN-3h is unique in its high selectivity, potency, and cell permeability compared to other TG2 inhibitors. Some similar compounds include:
TG2-IN-1: Another TG2 inhibitor with lower selectivity and potency compared to this compound.
TG2-IN-2: A TG2 inhibitor with moderate selectivity and potency, but less cell permeability than this compound.
This compound stands out due to its superior properties, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H26N4O4S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
InChI-Schlüssel |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


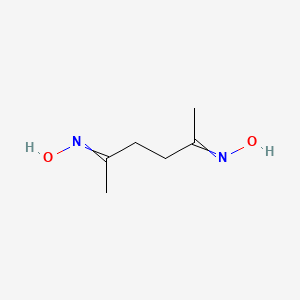


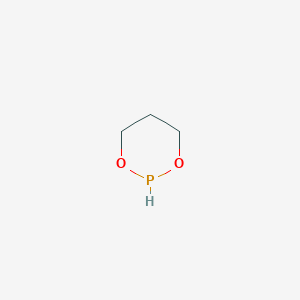
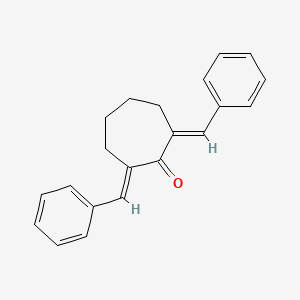


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
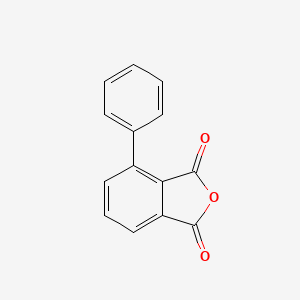
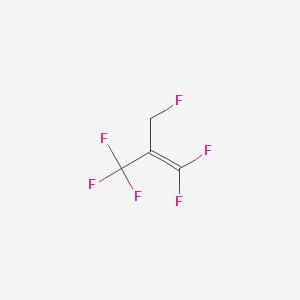
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
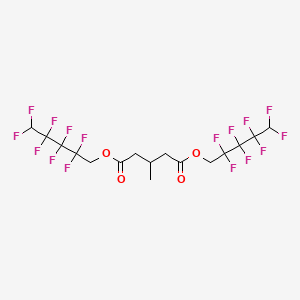
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
